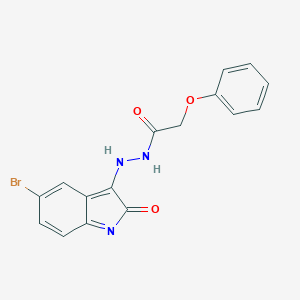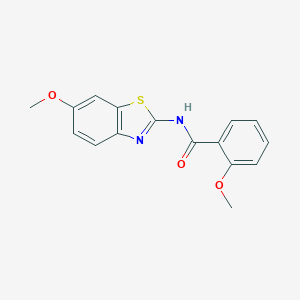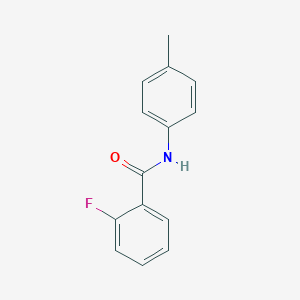![molecular formula C12H12N4S B246188 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has shown potential in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that leads to various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells, leading to its anti-inflammatory and anti-cancer effects. Additionally, this compound has been shown to interact with specific receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are diverse and depend on the specific research application. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and modulate various signaling pathways in cells. Additionally, this compound has been shown to interact with specific receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments are its potential as an anti-inflammatory and anti-cancer agent, as well as its potential use in the treatment of neurological disorders. However, the limitations of using this compound include its limited solubility in water and the need for specific analytical techniques to confirm its purity.
Future Directions
For research on 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, research on the toxicity and safety of this compound is necessary before it can be used in clinical applications.
Synthesis Methods
The synthesis of 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-methylphenylhydrazine with 2-cyano-3-(2-methylthio-1,3,4-thiadiazol-5-yl)acrylic acid to form the corresponding hydrazone. The hydrazone is then reacted with 1,2,4-triazole-3-thiol in the presence of a base to yield the final product. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been studied for its potential in various scientific research applications. One of the primary areas of interest is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research is the potential use of this compound as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C12H12N4S |
|---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H12N4S/c1-8-3-5-10(6-4-8)11-7-17-12-14-13-9(2)16(12)15-11/h3-6H,7H2,1-2H3 |
InChI Key |
YXAUXEVLMGLVLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)




![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)
